D-Ribose

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

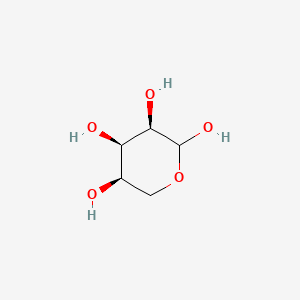

D-Ribose is a naturally occurring sugar molecule that plays a crucial role in the production of adenosine triphosphate, which is the primary source of energy for cells . It is classified as a monosaccharide, meaning it is the simplest form of sugar and cannot be further broken down into smaller units . This compound is found in abundance in various living organisms, including plants, animals, and microorganisms . It is particularly important in the context of nutrition and supplements because it has been associated with enhancing energy levels and improving athletic performance .

准备方法

Synthetic Routes and Reaction Conditions: D-Ribose can be synthesized through various chemical and enzymatic methods. One common method involves the isomerization of D-glucose using the enzyme ribose isomerase . Another method involves the fermentation of glucose by certain strains of bacteria, such as Bacillus subtilis, which can produce this compound under specific conditions .

Industrial Production Methods: Industrial production of this compound typically involves microbial fermentation. The process begins with the cultivation of a suitable microbial strain in a fermentation medium containing glucose. The microbes convert glucose to this compound through a series of enzymatic reactions. The this compound is then extracted and purified from the fermentation broth .

化学反应分析

Types of Reactions: D-Ribose undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized to ribonic acid using oxidizing agents such as nitric acid.

Reduction: It can be reduced to ribitol using reducing agents like sodium borohydride.

Substitution: this compound can participate in substitution reactions to form various derivatives, such as ribose-5-phosphate.

Major Products:

Oxidation: Ribonic acid

Reduction: Ribitol

Substitution: Ribose-5-phosphate

科学研究应用

D-Ribose has a wide range of scientific research applications:

Chemistry: It is used as a starting material for the synthesis of various nucleotides and nucleosides.

Biology: this compound is a key component of ribonucleic acid, which is essential for genetic coding, decoding, regulation, and expression.

Medicine: this compound supplementation has been studied for its potential benefits in conditions such as chronic fatigue syndrome, fibromyalgia, and heart disease. .

作用机制

D-Ribose exerts its effects primarily by enhancing the production of adenosine triphosphate. It is involved in the pentose phosphate pathway, which is crucial for the synthesis of nucleotides and nucleic acids. By increasing the availability of adenosine triphosphate, this compound helps improve cellular energy levels and supports various physiological functions .

相似化合物的比较

D-Glucose: Another monosaccharide that is a primary source of energy for cells.

D-Fructose: A monosaccharide found in many plants, where it is often bonded to glucose to form the disaccharide sucrose.

D-Xylose: A monosaccharide derived from wood and used in the production of xylitol.

Uniqueness of D-Ribose: this compound is unique due to its specific role in the synthesis of adenosine triphosphate, making it particularly valuable in the field of nutrition and supplements. Unlike other sugars, this compound directly contributes to the energy production process at the cellular level .

属性

CAS 编号 |

10018-08-3 |

|---|---|

分子式 |

C5H10O5 |

分子量 |

150.13 g/mol |

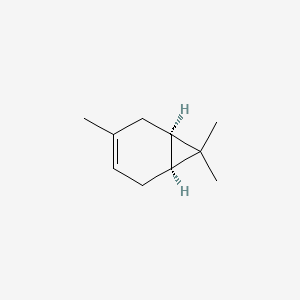

IUPAC 名称 |

(3R,4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4-,5?/m1/s1 |

InChI 键 |

SRBFZHDQGSBBOR-SOOFDHNKSA-N |

手性 SMILES |

C1[C@H]([C@H]([C@H](C(O1)O)O)O)O |

规范 SMILES |

C1C(C(C(C(O1)O)O)O)O |

物理描述 |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |

蒸汽压力 |

0.00000085 [mmHg] |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B10789871.png)

![(1R)-3-hydroxy-4,13-dimethoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10,13-pentaen-12-one](/img/structure/B10789882.png)

![(1',11'-Diacetyloxy-3',6',6',14'-tetramethyl-2'-oxospiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-13'-yl) 2-phenylacetate](/img/structure/B10789886.png)

![(1S,2R,3R,4S,5S,6S,8S,10R,13S,16S,17R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789909.png)

![[(1S,2R,4R,5R,8R,10S,11S,12R,14R,15R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate](/img/structure/B10789910.png)

![[(1S,2R,3R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789913.png)

![[(1S,1'S,2S,3'R,4R,4'R,5R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate](/img/structure/B10789936.png)

![(1S,8S,13R)-11-ethyl-6,16-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8-diol](/img/structure/B10789940.png)

![[(2R,4R,5R,6S,8R,10R,13S,16S,17R,18R)-8-acetyloxy-11-ethyl-5-hydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B10789951.png)

![[(7R,8S,26R,28S,29R,38R)-1,13,14,15,18,19,20,34,35,39,39-undecahydroxy-2,5,10,23,31-pentaoxo-6,9,24,27,30,40-hexaoxaoctacyclo[34.3.1.04,38.07,26.08,29.011,16.017,22.032,37]tetraconta-3,11,13,15,17,19,21,32,34,36-decaen-28-yl] 3,4,5-trihydroxybenzoate](/img/structure/B10789956.png)